molecular formula C8H7Cl2NO2 B6160121 methyl 2-amino-3,4-dichlorobenzoate CAS No. 158580-58-6

methyl 2-amino-3,4-dichlorobenzoate

Cat. No.: B6160121
CAS No.: 158580-58-6
M. Wt: 220.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3,4-dichlorobenzoate is a chemical compound that belongs to the family of benzoate esters. It has the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05. This compound is characterized by the presence of two chlorine atoms and an amino group attached to a benzoate ester structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,4-dichlorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-amino-3,4-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3,4-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Formation of 2-amino-3,4-dichlorobenzyl alcohol.

    Oxidation: Formation of 2-nitro-3,4-dichlorobenzoic acid.

Scientific Research Applications

Methyl 2-amino-3,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of methyl 2-amino-3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

    Methyl 2,4-dichlorobenzoate: Similar structure but lacks the amino group.

    Methyl 2,5-dichlorobenzoate: Similar structure with chlorine atoms at different positions.

    Methyl 2-amino-4,5-dichlorobenzoate: Similar structure with chlorine atoms at different positions

Uniqueness: Methyl 2-amino-3,4-dichlorobenzoate is unique due to the specific positioning of the amino and chlorine groups on the benzoate ester structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

158580-58-6

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.